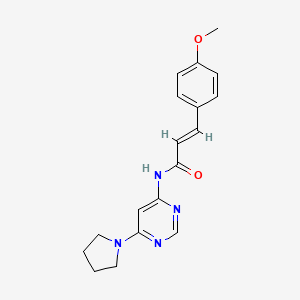

(E)-3-(4-methoxyphenyl)-N-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)acrylamide

Description

(E)-3-(4-Methoxyphenyl)-N-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)acrylamide is a synthetic acrylamide derivative characterized by a methoxy-substituted phenyl group conjugated to a pyrimidine heterocycle via an α,β-unsaturated carbonyl linkage. The pyrimidine ring is further functionalized with a pyrrolidine substituent at the 6-position. This structural motif is common in kinase inhibitors and anticancer agents, where the acrylamide group often acts as a Michael acceptor for covalent binding to cysteine residues in target proteins . The compound’s design leverages the pyrimidine core for heterocyclic stability and the pyrrolidine moiety for enhanced solubility and pharmacokinetic properties.

Properties

IUPAC Name |

(E)-3-(4-methoxyphenyl)-N-(6-pyrrolidin-1-ylpyrimidin-4-yl)prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N4O2/c1-24-15-7-4-14(5-8-15)6-9-18(23)21-16-12-17(20-13-19-16)22-10-2-3-11-22/h4-9,12-13H,2-3,10-11H2,1H3,(H,19,20,21,23)/b9-6+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRTLKDBMPQVSFO-RMKNXTFCSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C=CC(=O)NC2=CC(=NC=N2)N3CCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)/C=C/C(=O)NC2=CC(=NC=N2)N3CCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(E)-3-(4-methoxyphenyl)-N-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)acrylamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of (E)-3-(4-methoxyphenyl)-N-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)acrylamide is , with a molecular weight of 341.38 g/mol. The compound features a methoxyphenyl group and a pyrrolidine moiety, which are crucial for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 341.38 g/mol |

| IUPAC Name | (E)-3-(4-methoxyphenyl)-N-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)acrylamide |

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in various cellular processes. The presence of the pyrimidine and pyrrolidine rings enhances its binding affinity and selectivity.

Pharmacological Properties

- Anticancer Activity : Studies have indicated that (E)-3-(4-methoxyphenyl)-N-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)acrylamide exhibits significant anticancer properties by inducing apoptosis in cancer cells through the modulation of signaling pathways such as the PI3K/Akt/mTOR pathway.

- Anti-inflammatory Effects : The compound has shown promise in reducing inflammation markers in vitro, suggesting potential applications in treating inflammatory diseases.

- Antimicrobial Activity : Preliminary tests indicate that this compound possesses antimicrobial properties against various bacterial strains, making it a candidate for further exploration in infectious disease treatment.

Structure-Activity Relationship (SAR)

The SAR studies reveal that modifications to the methoxy group and the pyrrolidine moiety can significantly influence the biological activity of the compound. For instance, variations in the substituents on the pyrimidine ring can enhance or diminish its potency against specific targets.

Case Studies

- In Vitro Studies : In a study published in the Journal of Medicinal Chemistry, researchers evaluated the cytotoxic effects of (E)-3-(4-methoxyphenyl)-N-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)acrylamide on human cancer cell lines. The results demonstrated a dose-dependent inhibition of cell proliferation, with an IC50 value lower than that of established chemotherapeutics.

- In Vivo Studies : A recent animal model study assessed the anti-inflammatory effects of this compound in mice induced with acute inflammation. The results showed a significant reduction in paw edema compared to control groups, indicating its potential as an anti-inflammatory agent.

Comparison with Similar Compounds

Key Observations :

- Replacing the pyrrolidinylpyrimidine group with bulkier substituents (e.g., indole-ethyl in 6q) reduces molecular weight but may compromise target binding due to steric effects .

Modifications to the Phenyl Ring

The methoxy group on the phenyl ring is a critical pharmacophore. Substitutions here alter electronic properties and lipophilicity:

Key Observations :

- Positional isomerism : The 4-methoxy group in the target compound may favor optimal hydrogen bonding compared to 3-methoxy analogs like 6r .

- Increased methoxy substitution : 3,4,5-Trimethoxy derivatives (e.g., in benzothiazole-based analogs) exhibit enhanced kinase inhibition, likely due to improved hydrophobic interactions .

Heterocyclic Core Variations

The pyrimidine core in the target compound is often replaced with other heterocycles to modulate target selectivity:

Key Observations :

- Thienopyrimidine cores (e.g., Olmutinib) demonstrate clinical efficacy in EGFR inhibition, suggesting that core flexibility is critical for target engagement .

- Fused pyrimidine systems (e.g., pyrimido[4,5-d]pyrimidine in 3b) may improve binding affinity through additional van der Waals interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.